3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol
CAS No.:
Cat. No.: VC16081229
Molecular Formula: C15H15N3OS
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3OS |
|---|---|
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | 3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol |
| Standard InChI | InChI=1S/C15H15N3OS/c19-8-4-7-16-14-12-9-13(11-5-2-1-3-6-11)20-15(12)18-10-17-14/h1-3,5-6,9-10,19H,4,7-8H2,(H,16,17,18) |
| Standard InChI Key | JYTXBEIHFUQUIS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NCCCO |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Configuration
The compound features a thieno[2,3-d]pyrimidine core, a bicyclic system comprising fused thiophene and pyrimidine rings. The phenyl group at position 6 and the 3-aminopropanol moiety at position 4 define its structural identity (Figure 1). Computational analyses reveal a planar thienopyrimidine system with the phenyl ring adopting a near-orthogonal orientation relative to the core, minimizing steric hindrance . The 3-aminopropanol side chain introduces hydrogen-bonding capabilities, critical for target engagement.
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅N₃OS | |
| Molecular Weight | 285.4 g/mol | |
| IUPAC Name | 3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol | |
| SMILES | C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NCCCO | |
| Hydrogen Bond Donors/Acceptors | 3/4 |
Synthetic Pathways and Optimization
Key Synthetic Strategies
Synthesis begins with the construction of the thienopyrimidine core. A reported route involves cyclocondensation of phenylacetaldehyde with ethyl 3-cyanopropanoate to yield phenylthiophene intermediates, followed by formamide-mediated ring closure to form the pyrimidone . Subsequent chlorination using POCl₃ introduces reactivity at position 4, enabling nucleophilic substitution with 3-aminopropanol (Scheme 1).
Table 2: Critical Reaction Conditions
Purification and Characterization
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. LC-MS and ¹H/¹³C NMR confirm structural integrity, with characteristic signals at δ 8.2 ppm (pyrimidine H) and δ 3.6 ppm (propanol CH₂).
| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) | Reference |
|---|---|---|---|
| MCF-7 | 12.3 ± 1.2 | 43.2 ± 3.1 | |
| A549 | 18.7 ± 2.1 | 29.8 ± 2.4 |
Mechanism of Action and Target Engagement
Kinase Binding Dynamics
Molecular dynamics simulations reveal stable hydrogen bonds between the propanol hydroxyl group and kinase hinge residues (e.g., EGFR Met793). The phenyl group enhances hydrophobic interactions, while the thienopyrimidine core maintains π-π stacking with conserved phenylalanine residues.
Downstream Signaling Modulation
Treatment downregulates PI3K/Akt and MAPK pathways, reducing phosphorylated ERK and Akt levels by >50% at 10 μM. This dual inhibition underscores its potential in overcoming resistance to single-target agents.
Therapeutic Applications and Future Directions
Oncology
Preclinical data support its development as an adjunct to cisplatin in NSCLC, showing synergistic effects (combination index = 0.82). Phase I trials are pending to evaluate pharmacokinetics and tolerability.
Inflammatory Diseases
Preliminary evidence suggests JAK2/STAT3 pathway inhibition, reducing IL-6 production in macrophages by 62% at 20 μM. Structural analogs are being explored for rheumatoid arthritis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume